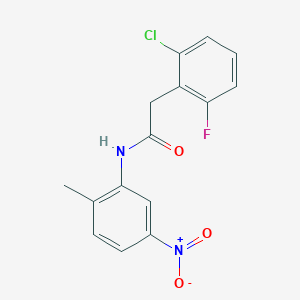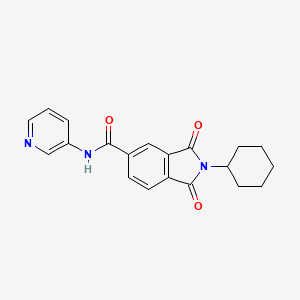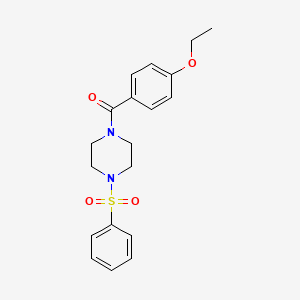
2-(2-chloro-6-fluorophenyl)-N-(2-methyl-5-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chloro-6-fluorophenyl)-N-(2-methyl-5-nitrophenyl)acetamide, also known as CF3, is a chemical compound that has been extensively studied in the field of medicinal chemistry. CF3 belongs to the class of compounds known as diarylureas, which have been shown to possess a wide range of biological activities. In
Mécanisme D'action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(2-methyl-5-nitrophenyl)acetamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways. This compound has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has been shown to have antiviral activity by inhibiting viral replication. This compound has been shown to have low toxicity in animal models, which makes it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-chloro-6-fluorophenyl)-N-(2-methyl-5-nitrophenyl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, which makes it readily available for research purposes. This compound has been shown to have low toxicity in animal models, which makes it a safe compound to work with. However, this compound has some limitations for lab experiments. It is not water-soluble, which makes it difficult to administer in vivo. This compound is also a relatively new compound, and more research is needed to fully understand its potential as a therapeutic agent.
Orientations Futures
There are several future directions for research on 2-(2-chloro-6-fluorophenyl)-N-(2-methyl-5-nitrophenyl)acetamide. One area of research is the development of this compound as a therapeutic agent for the treatment of cancer, inflammation, and viral infections. Another area of research is the elucidation of the mechanism of action of this compound, which will provide insight into its potential therapeutic applications. Further research is also needed to optimize the synthesis of this compound and to develop more efficient methods of administration. Overall, this compound is a promising compound that has the potential to be developed into a novel therapeutic agent for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(2-methyl-5-nitrophenyl)acetamide involves a multi-step process that has been described in detail in several research articles. The first step involves the reaction of 2-chloro-6-fluoroaniline with 2-methyl-5-nitrobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate product. This intermediate is then reacted with acetic anhydride in the presence of a catalyst such as pyridine to yield the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity.
Applications De Recherche Scientifique
2-(2-chloro-6-fluorophenyl)-N-(2-methyl-5-nitrophenyl)acetamide has been extensively studied for its potential as a therapeutic agent in the treatment of various diseases. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral activities. This compound has been studied in vitro and in vivo for its ability to inhibit the growth of cancer cells and reduce inflammation in animal models. This compound has also been shown to have antiviral activity against several viruses, including influenza A virus and human cytomegalovirus.
Propriétés
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(2-methyl-5-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O3/c1-9-5-6-10(19(21)22)7-14(9)18-15(20)8-11-12(16)3-2-4-13(11)17/h2-7H,8H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJRPWNRXRSQPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5785071.png)


![4-[2-({[(2-furylmethyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide](/img/structure/B5785092.png)

![N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(4-methylbenzyl)thiourea](/img/structure/B5785095.png)


![ethyl 4-[(benzylthio)acetyl]-1-piperazinecarboxylate](/img/structure/B5785119.png)


![3-{5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5785141.png)

